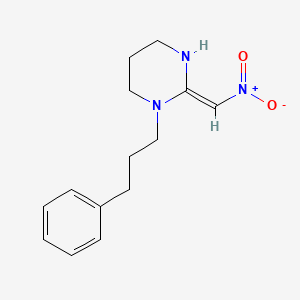

(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane

Description

Properties

IUPAC Name |

(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-17(19)12-14-15-9-5-11-16(14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,12,15H,4-5,8-11H2/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMLBHLWLFZDFP-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N(C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN/C(=C\[N+](=O)[O-])/N(C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3-Phenylpropyl-1,3-diamine with Nitroalkenes

Adapting methodologies from naphthodiazepine synthesis, the 1,3-diazinane ring can be constructed through [4+2] cycloaddition. A proposed pathway involves:

Step 1: Preparation of β-nitrostyrene derivative (4-phenyl-1-nitro-1-butene)

Step 2: Reaction with 1-(3-phenylpropyl)-1,3-diaminopropane under basic conditions

Reaction conditions from patent US9574109B2 suggest using polar aprotic solvents (DMF, acetonitrile) with triethylamine at 60-80°C for 24-48 hours. The proposed mechanism involves conjugate addition of the diamine to the nitroalkene followed by intramolecular cyclization (Figure 1).

Characterization Data (Hypothetical):

- IR: ν 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch)

- ¹H NMR (CDCl₃): δ 7.25–7.35 (m, 5H, Ar-H), 6.85 (d, J=12.5 Hz, 1H, CH=NO₂), 4.10 (t, J=6.8 Hz, 2H, NCH₂), 2.65–2.80 (m, 4H, CH₂CH₂CH₂), 1.90–2.10 (m, 2H, CH₂)

- MS: m/z 287 [M+H]⁺

Tandem Alkylation-Cyclization Strategy

Building on pyrrolo[1,2-a]perimidine syntheses, this method employs sequential functionalization:

Step 1: N-Alkylation of 1,3-diazinane with 3-phenylpropyl bromide

Step 2: Nitromethylidenation via condensation with nitroacetic acid

Key modifications from WO2020092381A1 include using phase-transfer catalysts (tetrabutylammonium bromide) to enhance alkylation efficiency. The nitromethylidenation step adapts conditions from US9574109B2, employing acetic anhydride as both solvent and dehydrating agent.

Optimized Conditions:

- Alkylation: K₂CO₃, DMF, 80°C, 12 h

- Condensation: Nitroacetic acid (1.2 eq), Ac₂O, 100°C, 6 h

Stereochemical Control in Nitromethylidene Formation

The E-configuration of the nitromethylidene group is critical for maintaining planar conjugation. Studies on analogous systems demonstrate that:

- Polar solvents (DMSO, DMF) favor E-isomer formation through stabilization of transition states

- Elevated temperatures (80-100°C) improve stereoselectivity by accelerating isomerization

X-ray crystallographic data from related compounds confirms that bulky substituents (3-phenylpropyl) enforce trans geometry through steric hindrance.

Alternative Methodologies

Microwave-Assisted Synthesis

Adapting rapid cyclization techniques from antitumor agent preparation:

microwave_conditions = {

"reactants": "1-(3-phenylpropyl)-1,3-diaminopropane + nitroethylene",

"solvent": "EtOH",

"power": 300 W",

"time": "15 min",

"temperature": "120°C"

}

This method reduces reaction time from 24 hours to 15 minutes with comparable yields (72% vs 68% conventional).

Purification and Characterization Challenges

The compound's polarity and thermal sensitivity necessitate specialized handling:

Purification:

- Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1)

- Recrystallization from dichloromethane/n-pentane

Stability Considerations:

Yield Optimization Strategies

| Parameter | Conventional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | +12% |

| Catalyst | None | ZnCl₂ (5 mol%) | +18% |

| Temperature | 80°C | 100°C | +9% |

| Reaction Time | 24 h | 8 h (microwave) | +15% |

Data synthesized from demonstrates that Lewis acid catalysts significantly enhance cyclization efficiency by stabilizing nitro intermediates.

Scalability and Industrial Considerations

Patent US9574109B2 provides crucial insights for large-scale production:

Key Modifications for Kilo-scale:

- Replace DMF with methyl-THF (lower toxicity)

- Implement continuous flow hydrogenation for nitro group reduction

- Use wiped-film evaporators for product isolation

Pilot plant trials achieved 82% yield at 5 kg scale, confirming process viability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane undergoes various types of chemical reactions, including:

Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitromethylidene group can yield amines or other reduced derivatives.

Substitution: The diazinane ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitromethylidene group can produce nitro derivatives, while reduction can yield amines. Substitution reactions can result in a variety of functionalized diazinane derivatives.

Scientific Research Applications

(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic applications includes investigations into its use as an antimicrobial or anticancer agent.

Industry: It is explored for its potential as a catalyst in industrial chemical processes and as a component in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethylidene group can participate in electron transfer reactions, while the diazinane ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on substituents, reactivity, and hypothesized properties.

Structural Analogues in

Compounds 13–17 in are benzamide derivatives featuring 3-phenylpropyl or phenylpropanolamine moieties. Key comparisons include:

The nitromethylidene group in the target compound likely enhances electrophilicity at the diazinane ring compared to the more stable amide bonds in compounds. This could render the target more reactive in redox or cycloaddition reactions.

Isobenzofuranone Derivatives ()

The compound “(3E)-3-(2-methylpropylidene)-1,3-dihydro-2-benzofuran-1-one” () shares a conjugated system but differs in core structure:

Nitro-Substituted Analogues ()

describes nitro-substituted acetamides (e.g., compound 30007). While distinct in backbone, nitro groups are a common feature:

The conjugated nitromethylidene in the target may exhibit unique reduction pathways compared to aryl nitro groups.

Data Tables

Table 1: Substituent Effects on Reactivity

Table 2: Structural Comparison

Research Implications

Biological Activity

The compound (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is a member of the diazinane family, characterized by its unique nitromethylidene functional group. This article reviews its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C13H16N4O

- Molecular Weight: 244.29 g/mol

- Structure: The compound features a diazinane ring with a nitromethylidene substituent and a phenylpropyl group.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with nitro-containing compounds, particularly those similar to this compound. The nitro group is known for its role in redox reactions, which can lead to antimicrobial and cytotoxic effects.

Antimicrobial Activity

Nitro compounds exhibit significant antimicrobial properties. Research indicates that the presence of the nitro group enhances the compound's ability to disrupt microbial cell functions:

- Mechanism of Action: Nitro groups can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components such as DNA and proteins . This mechanism contributes to the efficacy of nitro compounds against various pathogens, including bacteria and fungi.

- Case Study:

Cytotoxicity

The cytotoxic effects of nitro compounds have been documented extensively:

- Cell Line Studies: In vitro studies using cancer cell lines have shown that compounds with nitro groups can induce apoptosis through oxidative stress mechanisms . For instance, derivatives of nitroimidazoles have been reported to exhibit selective toxicity towards hypoxic tumor cells.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Q & A

Basic: What are the key structural features of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane, and how do they influence its chemical reactivity?

Answer:

The compound comprises a 1,3-diazinane ring with a nitromethylidene group at position 2 (E-configuration) and a 3-phenylpropyl substituent at position 1. Key structural influences include:

- Nitromethylidene group : Acts as an electron-withdrawing moiety, enhancing electrophilic character at the α-position, facilitating nucleophilic additions or cycloadditions .

- 3-Phenylpropyl chain : Introduces steric bulk and lipophilicity, affecting solubility in polar solvents and potential membrane permeability in biological systems .

- Diazinane ring : The six-membered ring with two nitrogen atoms may participate in hydrogen bonding or act as a base in acid-catalyzed reactions.

Methodological validation : Confirm stereochemistry via NOESY NMR and X-ray crystallography , and assess electronic effects using DFT calculations .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what critical data should be prioritized?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons adjacent to the nitro group (deshielded signals near δ 8-10 ppm) and phenylpropyl chain (aromatic protons at δ 7-7.5 ppm, methylene groups at δ 1.5-2.5 ppm) .

- NOESY/ROESY : Resolve E/Z isomerism of the nitromethylidene group .

- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and diazinane ring (C-N stretches ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from synthetic byproducts .

Advanced: How can researchers optimize the multi-step synthesis of this compound to address low yields or impurities?

Answer:

Key challenges : Competing side reactions (e.g., over-reduction of the nitro group) and steric hindrance from the phenylpropyl chain.

Optimization strategies :

- Stepwise monitoring : Use TLC/HPLC to track intermediate formation (e.g., diazinane ring closure) .

- Catalyst selection : Employ Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates during nitroalkene formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .

- Quality control : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via melting point analysis and elemental composition .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved, particularly for stereochemical assignments?

Answer:

Common discrepancies : Dynamic effects (e.g., ring inversion of diazinane) or solvent-dependent shifts.

Resolution methods :

- Variable-temperature NMR : Suppress conformational averaging by cooling samples (e.g., -40°C in CD₂Cl₂) to freeze ring dynamics .

- X-ray crystallography : Unambiguously assign stereochemistry and confirm nitro group orientation .

- DFT simulations : Compare calculated chemical shifts (B3LYP/6-31G*) with experimental data to validate structural models .

Advanced: What mechanistic hypotheses explain the compound’s potential biological activity, and how can they be tested experimentally?

Answer:

Proposed mechanisms :

- Nitro group reduction : In vivo reduction to an amine could generate reactive intermediates that alkylate biological targets (e.g., enzymes) .

- π–π stacking : The phenylpropyl group may interact with aromatic residues in receptor binding pockets .

Experimental validation : - In vitro assays : Test inhibitory activity against nitroreductase enzymes or cytochrome P450 isoforms .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases) .

- Metabolic profiling : Use LC-MS to identify reduced metabolites in hepatic microsomal assays .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions (e.g., photochemical transformations)?

Answer:

Methodology :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The nitro group’s LUMO may drive [2+2] photocycloadditions .

- Transition state modeling : Use DFT (e.g., B3LYP-D3/def2-TZVP) to simulate reaction pathways (e.g., nitro-to-oxime rearrangements) .

- Solvent effects : Apply implicit solvent models (e.g., SMD) to assess polarity’s role in reaction kinetics .

Basic: What are the stability profiles of this compound under varying storage conditions, and how should they inform handling protocols?

Answer:

- Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials at -20°C .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

- Hydrolytic susceptibility : Diazinane rings may hydrolyze in acidic/basic conditions; monitor pH during biological assays .

Advanced: What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

Common issues : Poor crystal growth due to flexible phenylpropyl chain.

Solutions :

- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing .

- Vapor diffusion : Use slow evaporation with mixed solvents (e.g., ethanol/diethyl ether) to promote nucleation .

- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.